Octadecanamide, N-(2-hydroxyethyl)-N-methyl-
Description
Octadecanamide, N-(2-hydroxyethyl)-N-methyl- (C₂₁H₄₃NO₂; molecular weight ~341.57 g/mol) is a tertiary amide characterized by an octadecanoyl (C₁₈) chain attached to a nitrogen atom substituted with both a 2-hydroxyethyl and a methyl group. Tertiary amides like this are typically synthesized via alkylation of primary or secondary amines with fatty acid chlorides or through condensation reactions involving ethanolamine derivatives .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyloctadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h23H,3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFPCDKBJJVSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454052 | |
| Record name | Octadecanamide, N-(2-hydroxyethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35699-24-2 | |
| Record name | N-Hydroxyethyl-N-methylstearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035699242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanamide, N-(2-hydroxyethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-N-methyloctadecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYETHYL-N-METHYLSTEARAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBY9WWY63S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- typically involves the reaction of stearic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction can be represented as follows:
Stearic Acid+N-Methyl Ethanolamine→Octadecanamide, N-(2-hydroxyethyl)-N-methyl-+Water
The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- is carried out in large-scale reactors. The process involves the continuous feeding of stearic acid and N-methyl ethanolamine into the reactor, where they undergo the amide formation reaction. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Octadecanamide, N-(2-hydroxyethyl)-N-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for studying amide bond formation.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its emulsifying properties.
Mechanism of Action
The mechanism of action of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- involves its interaction with lipid membranes and proteins. The hydroxyethyl group allows the compound to form hydrogen bonds with other molecules, while the long hydrophobic chain interacts with lipid bilayers. This dual interaction enables the compound to act as an effective surfactant and emulsifier, stabilizing emulsions and enhancing the solubility of hydrophobic substances .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- with structurally related amides:
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Octadecanamide, N-(2-hydroxyethyl)-N-methyl- | - | C₂₁H₄₃NO₂ | N-methyl, N-(2-hydroxyethyl) | ~341.57 | Tertiary amide; likely higher hydrophobicity |
| N-(2-Hydroxyethyl)octadecanamide | 111-57-9 | C₂₀H₄₁NO₂ | N-(2-hydroxyethyl) | 327.55 | Secondary amide; m.p. 85–90°C; surfactant |
| N-(2-Hydroxyethyl)-N-methyl-9-octadecenamide | - | C₂₁H₄₁NO₂ | N-methyl, N-(2-hydroxyethyl), C18:1 | 339.56 | Unsaturated chain; improved fluidity |
| Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)- | 120-41-2 | C₂₂H₄₆N₂O₂ | N-(2-aminoethyl), N-(2-hydroxyethyl) | 370.62 | LogP = 5.53; used in HPLC analysis |
| N-[2-(Diethylamino)Ethyl]Octadecanamide | - | C₂₄H₅₀N₂O | N-(diethylaminoethyl) | 382.67 | m.p. 50–58°C; pharmaceutical applications |
Notes:
- Melting Points : Saturated analogs (e.g., N-(2-hydroxyethyl)octadecanamide) exhibit higher melting points (85–90°C) due to stronger van der Waals interactions, while unsaturated derivatives (e.g., N-methyl-9-octadecenamide) have lower m.p. due to kinked chains .
- Functional Groups: The presence of aminoethyl or diethylamino groups (e.g., in and ) introduces basicity, enabling salt formation and altering solubility profiles .
Biological Activity
Octadecanamide, N-(2-hydroxyethyl)-N-methyl-, commonly referred to as stearoylethanolamide, is a fatty acid amide that has garnered interest due to its biological properties, particularly its role as an endocannabinoid-like compound. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula: C21H43NO2
- Molecular Weight: 327.545 g/mol
- CAS Number: 111-57-9
Octadecanamide exhibits various biological activities that are primarily linked to its interaction with the endocannabinoid system. It has been shown to possess pro-apoptotic properties, which means it can induce programmed cell death in certain cell types. This is particularly relevant in cancer biology where apoptosis is a critical mechanism for eliminating malignant cells.
Endocannabinoid-like Activity
Research indicates that octadecanamide functions similarly to endocannabinoids such as anandamide. It binds to cannabinoid receptors and modulates various physiological processes, including pain sensation, inflammation, and appetite regulation .
Biological Activities
- Pro-Apoptotic Effects
- Neuroprotective Properties
- Anti-Inflammatory Effects
Case Study 1: Glioma Cell Lines
A study investigated the effects of octadecanamide on rat C6 glioma cells. The results showed significant apoptosis induction mediated by nitric oxide pathways, highlighting its potential as a therapeutic agent in glioblastoma treatment .
Case Study 2: Neuroprotection
In animal models, octadecanamide was found to have neuroprotective effects against excitotoxicity and oxidative stress. These findings suggest its utility in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Tables
Research Findings
Recent studies have expanded our understanding of octadecanamide's biological roles:
- Self-Assembly Behavior : Research into the self-assembly properties of related compounds has shown that modifications in the alkyl chain can influence gelation and viscoelastic properties, potentially leading to new applications in drug delivery systems .
- Toxicological Assessments : Toxicological studies indicate that while octadecanamide has beneficial effects, it also requires careful evaluation regarding safety and potential side effects when used therapeutically .
Q & A
Q. How can researchers optimize the synthesis of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- in laboratory settings?
- Methodological Answer : The synthesis typically involves reacting octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine in a solvent like xylene under reflux (140°C for 4–6 hours) . To optimize yield and purity:
- Use stoichiometric control (1:1 molar ratio of reactants).
- Employ inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to track amide bond formation.
- Purify via column chromatography or recrystallization using ethanol.
Key Parameters : Temperature control (±2°C), solvent drying, and post-reaction neutralization of excess acid/base .
Q. What spectroscopic techniques are most effective for characterizing Octadecanamide, N-(2-hydroxyethyl)-N-methyl-?
- Methodological Answer : A combination of techniques ensures structural confirmation:
- NMR :
- ¹H NMR (CDCl₃): Peaks at δ 0.88 ppm (terminal CH₃), δ 1.25 ppm (CH₂ backbone), δ 2.15 ppm (N–CH₂), and δ 3.4–3.6 ppm (hydroxyethyl groups) .
- ¹³C NMR : Signals for carbonyl (C=O) at ~170 ppm and ether linkages (C–O) at ~70 ppm.
- FT-IR : Strong absorption at ~1640 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (O–H stretch).
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 327.5 ([M+H]⁺) .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer : The compound’s amphiphilic structure enables studies on:
- Membrane Dynamics : Integration into lipid bilayers to assess fluidity via fluorescence anisotropy or differential scanning calorimetry (DSC) .
- Protein Interactions : Use surface plasmon resonance (SPR) to quantify binding affinity with membrane-associated proteins.
- Cell Signaling : Investigate modulation of pathways (e.g., ceramide analogs in apoptosis) using gene expression profiling (RNA-seq) .
Advanced Research Questions
Q. How can computational methods elucidate the interaction mechanisms of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- with lipid membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Build a bilayer model (e.g., DPPC lipids) and embed the compound to study orientation (hydrophobic tail vs. polar headgroup).
- Analyze parameters like lateral diffusion coefficients and order parameters (S₃₃) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in lipid environments .
- Validate simulations with experimental data (e.g., X-ray diffraction for bilayer spacing).
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Ensure batch consistency via HPLC (>98% purity) and quantify impurities using LC-MS .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and control temperature/pH.
- Structural Confirmation : Re-validate compounds with 2D NMR (HSQC, HMBC) to rule out isomerization or degradation .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.
Q. How can researchers design experiments to study the compound’s role in modulating enzymatic activity?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Use Michaelis-Menten kinetics with varying substrate concentrations.
- Measure IC₅₀ values via fluorometric assays (e.g., β-galactosidase) .
- Structural Studies :
- Perform X-ray crystallography or cryo-EM to resolve enzyme-compound complexes.
- Identify binding pockets using computational docking (AutoDock Vina).
- Mutagenesis : Engineer enzyme variants to test critical residues for binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
